Cas no 304692-03-3 (1,3-dimethyl 5-{2-(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidenehydrazin-1-yl}benzene-1,3-dicarboxylate)

1,3-Dimethyl 5-{2-(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidenehydrazin-1-yl}benzene-1,3-dicarboxylate is a specialized organic compound featuring a naphthalene-based hydrazone moiety linked to a dimethyl benzene dicarboxylate framework. This structure imparts unique photophysical and chemical properties, making it potentially useful in applications such as organic synthesis, dye chemistry, or coordination chemistry. The conjugated system enhances stability and may facilitate interactions with metal ions or other substrates. Its well-defined molecular architecture allows for precise modifications, offering versatility in research and industrial applications. The compound's purity and structural integrity are critical for reproducibility in experimental settings.
1,3-dimethyl 5-{2-(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidenehydrazin-1-yl}benzene-1,3-dicarboxylate structure
304692-03-3 structure
Product Name:1,3-dimethyl 5-{2-(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidenehydrazin-1-yl}benzene-1,3-dicarboxylate
CAS No:304692-03-3
MF:C20H16N2O5
MW:364.351445198059
CID:6001197
PubChem ID:5097206
Update Time:2025-05-19

1,3-dimethyl 5-{2-(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidenehydrazin-1-yl}benzene-1,3-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dimethyl 5-{2-(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidenehydrazin-1-yl}benzene-1,3-dicarboxylate
    • AKOS001012280
    • 1,3-dimethyl 5-{2-[(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidene]hydrazin-1-yl}benzene-1,3-dicarboxylate
    • 304692-03-3
    • Z56767740
    • AKOS034451793
    • AKOS002169734
    • dimethyl 5-[(4-hydroxynaphthalen-1-yl)diazenyl]benzene-1,3-dicarboxylate
    • F0307-0861
    • AB00684154-01
    • (E)-dimethyl 5-(2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl)isophthalate
    • Inchi: 1S/C20H16N2O5/c1-26-19(24)12-9-13(20(25)27-2)11-14(10-12)21-22-17-7-8-18(23)16-6-4-3-5-15(16)17/h3-11,23H,1-2H3/b22-21+
    • InChI Key: BDUJMXFARGVESR-QURGRASLSA-N
    • SMILES: OC1C=CC(=C2C=CC=CC2=1)/N=N/C1C=C(C(=O)OC)C=C(C(=O)OC)C=1

Computed Properties

  • Exact Mass: 364.10592162g/mol
  • Monoisotopic Mass: 364.10592162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 97.6Ų

1,3-dimethyl 5-{2-(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidenehydrazin-1-yl}benzene-1,3-dicarboxylate Pricemore >>

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1,3-dimethyl 5-{2-(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidenehydrazin-1-yl}benzene-1,3-dicarboxylate Related Literature

Additional information on 1,3-dimethyl 5-{2-(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidenehydrazin-1-yl}benzene-1,3-dicarboxylate

1,3-Dimethyl 5-{2-(1E)-4-Oxo-1,4-Dihydronaphthalen-1-Ylidenehydrazin-1-Yl}Benzene-1,3-Dicarboxylate: A Comprehensive Overview

The compound with CAS No. 304692-03-3, known as 1,3-dimethyl 5-{2-(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidenehydrazin-1-yl}benzene-1,3-dicarboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its complex structure, which includes a benzene ring substituted with methyl groups and carboxylate functionalities, as well as a hydrazine derivative linked to a naphthalenone moiety. The benzene ring serves as the central framework, while the naphthalenone group introduces aromaticity and potential for conjugation, enhancing the molecule's electronic properties.

Recent studies have highlighted the potential of this compound in pharmaceutical applications, particularly in the development of novel drug delivery systems. The carboxylate groups on the benzene ring provide sites for functionalization, enabling the attachment of bioactive molecules or targeting ligands. Additionally, the hydrazine derivative within the structure has been shown to exhibit antioxidant properties, making it a promising candidate for use in anti-inflammatory and neuroprotective therapies. Researchers have also explored its role in cancer treatment, where its ability to modulate cellular signaling pathways could lead to innovative therapeutic strategies.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The naphthalenone moiety is synthesized via oxidation of dihydronaphthalene derivatives, while the hydrazine derivative is introduced through a Schiff base formation reaction. The final product is obtained by coupling the hydrazine derivative with the methyl-substituted benzene dicarboxylate using appropriate coupling agents. This synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.

From a structural standpoint, the compound exhibits a high degree of symmetry due to the presence of two methyl groups on the benzene ring. This symmetry contributes to its stability and enhances its solubility in organic solvents. The conjugated system formed by the benzene ring and naphthalenone group also imparts unique optical properties, which have been leveraged in applications such as optoelectronic materials and sensors. Recent advancements in computational chemistry have enabled detailed modeling of this compound's electronic structure, providing insights into its reactivity and potential for further functionalization.

One of the most exciting developments involving this compound is its use in nanotechnology applications. Researchers have demonstrated that it can serve as a precursor for the synthesis of carbon-based nanomaterials, such as graphene quantum dots and carbon nanotubes. The dicarboxylate groups on the benzene ring act as directing groups during carbonization processes, facilitating controlled growth of these nanomaterials with tailored properties. This opens up new possibilities in fields such as energy storage, electronics, and biomedical imaging.

In addition to its chemical significance, this compound has also been studied for its environmental impact. Its biodegradation pathways have been investigated under various conditions, revealing that it undergoes rapid breakdown under aerobic conditions due to the presence of labile functional groups such as the hydrazine derivative. This makes it an environmentally friendly choice for applications where sustainability is a priority.

Looking ahead, ongoing research is focused on expanding the scope of this compound's applications while improving its synthesis efficiency. Collaborative efforts between academic institutions and industry partners are expected to yield breakthroughs in areas such as drug delivery systems and advanced materials science.

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